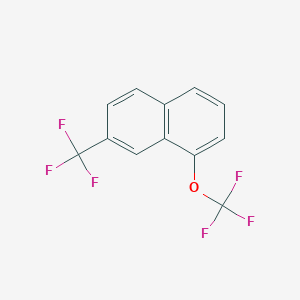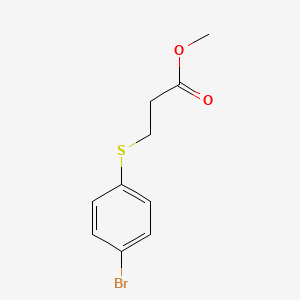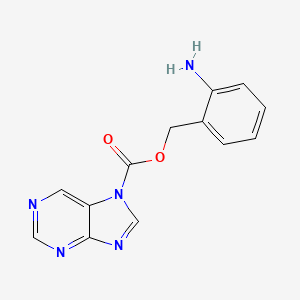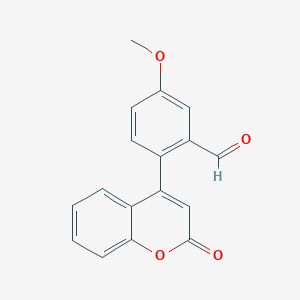![molecular formula C16H29NOSi B11847692 4-Methyl-3-{[tri(propan-2-yl)silyl]oxy}aniline CAS No. 582322-76-7](/img/structure/B11847692.png)
4-Methyl-3-{[tri(propan-2-yl)silyl]oxy}aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-3-{[tri(propan-2-yl)silyl]oxy}aniline is an organic compound that belongs to the class of anilines. Anilines are aromatic amines, characterized by the presence of an amino group attached to a benzene ring. This particular compound features a methyl group at the 4-position and a tri(propan-2-yl)silyl group at the 3-position, making it a unique derivative of aniline.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-{[tri(propan-2-yl)silyl]oxy}aniline can be achieved through several methods. One common approach involves the reaction of 4-methyl-3-nitroaniline with tri(propan-2-yl)silyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound. The starting materials are often sourced from bulk suppliers, and the reaction conditions are optimized for scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-3-{[tri(propan-2-yl)silyl]oxy}aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups present in the molecule.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the benzene ring.
Aplicaciones Científicas De Investigación
4-Methyl-3-{[tri(propan-2-yl)silyl]oxy}aniline has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-Methyl-3-{[tri(propan-2-yl)silyl]oxy}aniline involves its interaction with specific molecular targets. The tri(propan-2-yl)silyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methyl-3-{[tri(propan-2-yl)silyl]oxy}phenol
- 4-Methyl-3-{[tri(propan-2-yl)silyl]oxy}benzoic acid
- 4-Methyl-3-{[tri(propan-2-yl)silyl]oxy}benzaldehyde
Uniqueness
4-Methyl-3-{[tri(propan-2-yl)silyl]oxy}aniline is unique due to the presence of both a methyl group and a tri(propan-2-yl)silyl group on the aniline ring. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
582322-76-7 |
|---|---|
Fórmula molecular |
C16H29NOSi |
Peso molecular |
279.49 g/mol |
Nombre IUPAC |
4-methyl-3-tri(propan-2-yl)silyloxyaniline |
InChI |
InChI=1S/C16H29NOSi/c1-11(2)19(12(3)4,13(5)6)18-16-10-15(17)9-8-14(16)7/h8-13H,17H2,1-7H3 |
Clave InChI |
NVMDDPQMJZLORL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)N)O[Si](C(C)C)(C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1'-[(Trimethylsilyl)ethynyl][1,1'-bi(cyclohexane)]-1-ol](/img/structure/B11847614.png)


![2-[3-({[(Benzyloxy)carbonyl]amino}methyl)oxetan-3-yl]acetic acid](/img/structure/B11847636.png)


![tert-Butyl 2-cyclopropyl-4-oxo-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-6(4H)-carboxylate](/img/structure/B11847652.png)





